3-N-(2-Fluoroethyl)spiperone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARAEXGMVEFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147523 | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106114-42-5 | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FESP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBL40PW9PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Radiochemistry and Synthesis of 18f 3 N 2 Fluoroethyl Spiperone for Positron Emission Tomography
Synthetic Methodologies for [18F]Fluorination
The introduction of the fluorine-18 (B77423) ([18F]) isotope into the spiperone (B1681076) molecule is the cornerstone of [18F]FESP synthesis. This is primarily achieved through two main strategies: nucleophilic substitution reactions for fluoroethylation and N-alkylation approaches. nih.gov
Nucleophilic substitution is a widely employed method for the synthesis of [18F]FESP. nih.gov This approach typically involves the reaction of a precursor molecule, which has a good leaving group, with a source of [18F]fluoride. Common leaving groups used in this context include tosylates, mesylates, and halides like bromoethane. nih.govnih.govnih.gov
A one-step, one-pot synthesis using nucleophilic fluorination of precursors like 3-(2'-bromoethyl)spiperone or 3-(2'-methylsulfonyloxyethyl)spiperone with K[18F]F/Kryptofix 2.2.2 in acetonitrile (B52724) has been reported. nih.govnih.gov This method is advantageous due to its simplicity and relatively short reaction time of less than 60 minutes. nih.gov The reactivity of the leaving group is a crucial factor, with sulfonates generally being more reactive than halides. nih.gov For instance, the condensation of spiperone with 2-[18F]-fluoroethyltosylate has been utilized to synthesize [18F]FESP with high specific activity. capes.gov.br
Nucleophilic Substitution Reactions for Fluoroethylation
Radiochemical Purity and Yield Optimization
Achieving high radiochemical purity and optimizing the yield are paramount for the clinical utility of [18F]FESP. Various factors influence these outcomes, including the choice of precursor, reaction conditions, and purification methods.
Optimization of a previously established method for [18F]FESP preparation led to an improvement in both radiochemical yield (20-30% decay corrected) and purity (>95%) by carefully revising parameters such as 18F recovery, nucleophilic substitution reaction conditions, and purification steps. cvut.cz The total synthesis time was also reduced to approximately 50 minutes. cvut.cz
| Parameter | Initial Method | Optimized Method | Reference |
|---|---|---|---|
| Radiochemical Yield | Unsatisfactory | 20-30% (decay corrected) | cvut.cz |
| Radiochemical Purity | Low | > 95% | cvut.cz |
| Total Synthesis Time | - | 50 ± 5 minutes | cvut.cz |
Achievement of High Specific Activity
High specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected tracer. For [18F]FESP, specific activities in the range of 74-370 GBq/μmol (2-10 Ci/μmol) at the end of synthesis have been achieved. nih.govnih.gov One study reported synthesizing [18F]FESP at a very high specific activity of 35 TBq/mmol by condensation with 2-[18F]-fluoroethyltosylate. capes.gov.br Another reported specific activities of 3.5-4.8 TBq/μmol (95-130 Ci/μmol) at EOS for [18F]fluoroethylspiperone after purification of the ethylene (B1197577) ditosylate precursor. snmjournals.org The use of no-carrier-added (NCA) [18F]fluoride is a key factor in obtaining high specific activity. nih.gov
| Method | Specific Activity | Reference |
|---|---|---|
| Nucleophilic Fluorination | 74-370 GBq/μmol (2-10 Ci/μmol) | nih.govnih.gov |
| Condensation with 2-[18F]-fluoroethyltosylate | 35 TBq/mmol | capes.gov.br |
| Using purified ethylene ditosylate precursor | 3.5-4.8 TBq/μmol (95-130 Ci/μmol) | snmjournals.org |
Automation of Radiotracer Production and Quality Control Considerations
Automation is essential for the routine and safe production of radiopharmaceuticals like [18F]FESP in a clinical setting. Automated synthesis modules, such as the TRACERlab FXF-N module, have been successfully implemented for the production of [18F]FESP. cvut.cz A computer-controlled chemistry process control unit has also been programmed to synthesize [18F]FESP with a radiochemical yield of 29% (end of bombardment) in a 50-55 minute synthesis time. nih.gov This automation ensures reproducibility, reduces radiation exposure to personnel, and allows for the production of multiple doses from a single synthesis. cvut.cznih.gov
Quality control is a critical final step before the release of the radiopharmaceutical for human use. researchgate.net Standard quality control tests for PET radiopharmaceuticals include assessing radiochemical purity, chemical purity, pH, residual solvents, sterility, and bacterial endotoxin (B1171834) levels. nih.gov For [18F]FESP, high-performance liquid chromatography (HPLC) is the standard method for determining radiochemical and chemical purity. nih.govcvut.cz
Precursor Synthesis and Characterization for Radiosynthetic Pathways
The synthesis and purification of the precursor molecules are fundamental to the successful radiosynthesis of [18F]FESP. For the nucleophilic substitution pathway, precursors such as 3-(2'-bromoethyl)spiperone and 3-(2'-methylsulfonyloxyethyl)spiperone are required. nih.gov These are synthesized from spiperone through functional N-alkylation. nih.gov
For syntheses involving fluoroethylation with a labeled agent, the quality of the labeling agent precursor is critical. For example, commercial ethylene ditosylate, used to prepare [18F]fluoroethyltosylate, was found to contain an impurity that reduced the effective specific activity of the final [18F]FESP product. snmjournals.org Purification of the ditosylate precursor by recrystallization or precipitation significantly increased the chemical yield of the intermediate, [18F]fluoroethyltosylate, and subsequently the specific activity of [18F]FESP. snmjournals.org Characterization of these precursors is typically performed using analytical techniques such as HPLC and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity. snmjournals.orgacs.org
Iii. in Vitro Pharmacological Characterization of 3 N 2 Fluoroethyl Spiperone
Receptor Binding Affinity Profiling
The binding affinity of 3-N-(2-Fluoroethyl)spiperone has been evaluated across a range of neurotransmitter receptor sites using brain tissue from rodents. nih.gov These assessments consistently demonstrate a distinct profile characterized by high affinity for specific dopamine (B1211576) and serotonin (B10506) receptors and significantly lower affinity for other receptor types. nih.govnih.gov
This compound exhibits a high affinity for the dopamine D2 receptor subtype. nih.govnih.gov In vitro binding assays performed using homogenates of rat striatum, a brain region with a high density of D2 receptors, have quantified this interaction. The reported inhibition constant (Kᵢ) for FESP at the D2 receptor is 0.44 nM. nih.gov This potent binding affinity establishes FESP as a strong D2 receptor antagonist and underpins its utility as a research tool for studying the dopaminergic system. ontosight.ai
Alongside its potent D2 receptor binding, FESP also demonstrates high affinity for serotonin 5-HT2 receptors. nih.govnih.gov Studies using rat frontal cortex homogenates, a region rich in 5-HT2 receptors, determined the inhibition constant (Kᵢ) to be 0.57 nM. nih.gov This high affinity is comparable to its binding at the D2 receptor, indicating a dual-target profile. Spiperone (B1681076) and its derivatives are well-known for their high affinity for 5-HT2 receptors. snmjournals.org
In contrast to its high affinity for dopamine D2 and serotonin 5-HT2 receptors, this compound shows a markedly lower affinity for alpha-1 adrenergic receptors. nih.govnih.gov Assays conducted with rat forebrain membrane preparations revealed a Kᵢ value of 23 nM for this receptor type. nih.gov This represents a significantly weaker interaction compared to its primary targets.
The selectivity profile of FESP is defined by its potent binding to D2 and 5-HT2 receptors, with considerably lower affinity for α1-adrenergic receptors and negligible binding to other receptor sites. nih.govnih.gov The affinity for D2 receptors (Kᵢ = 0.44 nM) is over 50-fold higher than for α1-adrenergic receptors (Kᵢ = 23 nM). nih.gov While FESP is highly selective for D2/5-HT2 receptors over α1-adrenergic sites, its affinity for D2 and 5-HT2 receptors is of a similar nanomolar magnitude (0.44 nM vs. 0.57 nM), indicating a lack of high selectivity between these two specific receptor subtypes. nih.gov
Interactive Table: Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding affinities (Kᵢ) of this compound for key neurotransmitter receptors, as determined in rat brain tissue.
| Receptor Subtype | Brain Region Used in Assay | Kᵢ (nM) | Reference |
| Dopamine D2 | Striatum | 0.44 | nih.gov |
| Serotonin 5-HT2 | Frontal Cortex | 0.57 | nih.gov |
| Alpha-1 Adrenergic | Forebrain | 23 | nih.gov |
Alpha-1 Adrenergic Receptor Binding Properties
Comparative In Vitro Studies with Spiperone and Other Ligands
Comparative studies have shown that the receptor binding profile of this compound is nearly identical to that of its parent compound, spiperone. nih.govresearchgate.net Both compounds exhibit high affinity for dopamine D2 and serotonin 5-HT2 receptors and low affinity for alpha-1 adrenergic sites. nih.gov This similarity suggests that data on spiperone's binding characteristics can be largely applied to the interpretation of studies using FESP. nih.gov
The introduction of different N-alkyl groups to the spiperone structure can, however, modulate binding affinity and selectivity. For instance, 3-N-Methylspiperone shows a slightly lower affinity for dopamine receptors (Kᵢ ≈ 0.25 nM) compared to spiperone (K𝘥 ≈ 0.19 nM). researchgate.net In another example, the derivative 3'-Fluorobenzylspiperone displays a 2.5-fold greater affinity for D2 receptors and a 12-fold lower affinity for 5-HT2 receptors when compared with spiperone, demonstrating that minor structural modifications can significantly alter the selectivity profile. rndsystems.com
Interactive Table: Comparative D2 Receptor Affinity of Spiperone Analogs
This table provides a comparison of the reported in vitro binding affinities of spiperone and two of its N-alkylated derivatives for the dopamine D2 receptor.
| Compound | D2 Receptor Affinity (Kᵢ or K𝘥) | Fold Change vs. Spiperone | Reference |
| Spiperone | ~0.19 nM | - | |
| 3-N-Methylspiperone | ~0.25 nM | ~0.76x | researchgate.net |
| This compound | 0.44 nM | ~0.43x | nih.gov |
Methodological Approaches in Receptor Binding Assays
The in vitro pharmacological characterization of this compound relies on established receptor binding assay methodologies. nih.gov These assays typically utilize homogenates of specific brain regions known to be enriched in the target receptor, such as the striatum for D2 receptors or the frontal cortex for 5-HT2 receptors. nih.gov
The core of the method is the competitive binding assay, where a radiolabeled ligand (e.g., ³H-spiperone) and a fixed amount of tissue homogenate are incubated with varying concentrations of the unlabeled test compound (FESP). researchgate.netsnmjournals.org The ability of FESP to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Kᵢ) is calculated. nih.gov
To ensure accuracy, total binding is measured in the absence of a competitor, while non-specific binding is determined by adding a high concentration of an unlabeled, potent displacing agent, such as (+)-butaclamol for D2 receptors. snmjournals.org Specific binding is then calculated as the difference between total and non-specific binding. The entire process requires the separation of receptor-bound radioligand from the unbound fraction, which is commonly achieved through rapid vacuum filtration, followed by quantification of the radioactivity on the filters. snmjournals.org
Iv. Preclinical in Vivo Evaluation of 18f 3 N 2 Fluoroethyl Spiperone in Animal Models
PET Imaging in Non-Human Primate Models
PET studies using [18F]FESP in non-human primates, such as baboons and Macaca nemestrina monkeys, have been pivotal in characterizing the in vivo behavior of this radiotracer and its interactions with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors. nih.govnih.gov These studies have provided a bridge between rodent models and potential human applications.
In non-human primates, serial PET scans following the injection of [18F]FESP reveal a distinct pattern of radioactivity accumulation. nih.gov The highest uptake is observed in the striatum, a region with a high concentration of dopamine D2 receptors. nih.govnih.gov In contrast, the frontal cortex, which has a higher density of serotonin 5-HT2 receptors, shows a decline in radioactivity concentration after approximately 20 minutes. nih.gov The cerebellum, an area with minimal specific binding, exhibits a more rapid clearance of radioactivity. nih.gov
The specificity of [18F]FESP binding to dopamine D2 receptors in the striatum has been demonstrated through blocking studies. Pretreatment with (+)-butaclamol, a D1/D2 antagonist, effectively blocks the uptake of [18F]FESP in the striatum. nih.gov Similarly, pretreatment with an excess of unlabeled FESP also leads to a reduction in striatal uptake, indicating that the binding is saturable. nih.gov Conversely, 5-HT2 antagonists like ritanserin (B1680649) and ketanserin (B1673593) have no significant effect on [18F]FESP uptake in the striatum, further confirming the dopaminergic specificity in this region. nih.gov These antagonists do, however, block a small percentage (15-20%) of [18F]FESP uptake in the frontal cortex. nih.gov
Table 1: Regional Brain Uptake of [18F]FESP in Baboons
| Brain Region | Uptake (% ID/cm³) at 4h Post-Injection |
|---|---|
| Striatum | 0.048 |
| Frontal Cortex | 0.0088 |
| Cerebellum | 0.0056 |
Data sourced from Coenen et al. (1988) as cited in the MICAD database. nih.gov
Dynamic PET studies in non-human primates have enabled the quantitative analysis of the interactions between [18F]FESP and its target receptors. By employing kinetic modeling, researchers have been able to estimate key parameters of receptor binding.
In baboons, a nonlinear kinetic four-compartment model has been used to quantify striatal D2-dopamine receptor densities (Bmax) and binding kinetics from PET data collected over 4 hours. nih.gov These studies have yielded estimates for the ligand-receptor dissociation constant (k4) and the product of the ligand-receptor association constant and the fraction of ligand available to bind to specific receptors (f2ka). nih.gov
Table 2: Estimated Kinetic Parameters for [18F]FESP in Baboon Striatum
| Parameter | Estimated Average Value |
|---|---|
| Ligand-receptor dissociation constant (k4) | 0.0080 min⁻¹ |
| Product of ligand-receptor association constant and fraction of available ligand (f2ka) | 0.0052 (min nM)⁻¹ |
| D2-dopamine receptor density (Bmax) | 37.5 pmol g⁻¹ |
Data sourced from Jovkar et al. (1990). nih.gov
Furthermore, a double-injection technique has been developed in Macaca nemestrina monkeys to measure dopamine D2-receptor density in the striatum from a single PET study. This method involves an initial injection of high specific activity [18F]FESP followed by a second injection of lower specific activity tracer. This approach, which does not require a reference tissue region, has provided an estimated D2-receptor density of 25.9 ± 12.7 pmol/g in these monkeys. nih.gov
Using serial PET scans in baboons, the 5-HT2 receptor density in the frontal cortex has also been estimated to be 35.6 ± 10.9 pmol/g. nih.gov These quantitative findings underscore the utility of [18F]FESP for the dynamic characterization of both dopamine and serotonin receptor systems in the primate brain.
Ligand Displacement and Occupancy Studies
Ligand displacement studies are crucial for demonstrating the specificity of a radiotracer for its target receptor. In the context of [18F]3-N-(2-Fluoroethyl)spiperone ([18F]FESP), these studies have been conducted in various animal models to confirm its binding to dopamine D2 receptors.
In rodents and non-human primates, the specific binding of [18F]FESP to D2 receptors can be blocked by the administration of other compounds that also bind to these receptors. For instance, the specific binding of [18F]FESP to dopamine D2 receptors was stereospecifically blocked by the administration of (+)-butaclamol, a known D1/D2 antagonist, at a dose of 0.5 mg/kg. nih.gov Furthermore, partial displacement of [18F]FESP was observed following the intravenous administration of spiperone (B1681076) (200 micrograms/kg) 90 minutes after the initial [18F]FESP injection. nih.gov These findings indicate that both compounds compete for the same binding sites, thus confirming the specificity of [18F]FESP for the D2 receptor.
Occupancy studies take this a step further by quantifying the degree to which a competing ligand occupies the target receptors, thereby displacing the radiotracer. These studies are instrumental in drug development for determining the relationship between the dose of a drug and its target engagement in the brain. The development of several radioligands, including [18F]FESP, has been pivotal for measuring D2/D3 receptor occupancy in the living brain using Positron Emission Tomography (PET).
The following table summarizes key findings from ligand displacement studies involving [18F]FESP.
| Animal Model | Displacing Ligand | Dose | Effect on [18F]FESP Binding | Reference |
|---|---|---|---|---|
| Rodents, Monkeys | (+)-Butaclamol | 0.5 mg/kg | Stereospecific blockade | nih.gov |
| Rodents, Monkeys | Spiperone | 200 µg/kg i.v. | Partial displacement | nih.gov |
In Vivo Reporter Gene Imaging with the Dopamine D2 Receptor and [18F]FESP
The dopamine D2 receptor (D2R) gene has been effectively utilized as a reporter gene for noninvasive imaging of gene expression in living animals. nih.govcapes.gov.br This system leverages the high affinity and specificity of [18F]FESP for the D2R. nih.gov When cells are genetically modified to express the D2R gene, the resulting D2R proteins on the cell surface can bind to systemically administered [18F]FESP. The subsequent accumulation of the radiotracer within these cells allows for the visualization and quantification of reporter gene expression using PET. nih.govcapes.gov.br
This technology has broad applications, from monitoring gene therapy to tracking transplanted cells. nih.govthno.org The ability to repeatedly and quantitatively image D2R reporter gene expression provides a powerful tool for understanding the location, magnitude, and duration of gene expression in vivo. nih.govcapes.gov.br
Development of D2 Receptor-Based Reporter Systems
The development of D2R-based reporter systems has involved strategies to optimize their utility and minimize potential side effects. A significant consideration is that the binding of endogenous dopamine to the wild-type D2R can trigger intracellular signaling pathways, specifically modulating cyclic AMP (cAMP) levels. nih.govcapes.gov.brnih.gov To circumvent this, mutant forms of the D2R have been engineered.
One such mutant, D2R80A, was created by mutating the aspartic acid at position 80 to an alanine. nih.gov This mutation effectively uncouples the receptor from G-protein-mediated signaling, completely eliminating its ability to suppress forskolin-stimulated cAMP accumulation in response to dopamine. nih.govcapes.gov.br Importantly, this mutation does not affect the receptor's ability to bind [3H]spiperone, a close analog of FESP. nih.govcapes.gov.br Another mutation, D2R194A, also reduces dopamine-mediated changes in cAMP levels while enhancing the affinity for [18F]FESP. nih.gov
These "signal-dead" D2R mutants, particularly D2R80A, have become valuable tools for reporter gene imaging, as they allow for the visualization of gene expression without perturbing the cell's natural signaling pathways. nih.govcapes.gov.brnih.gov Studies have shown that cells infected with adenoviruses expressing either the wild-type D2R or the D2R80A mutant demonstrate equivalent binding of [3H]spiperone and equivalent sequestration of [18F]FESP in the liver, confirming the mutant's full capability as a PET reporter gene. nih.govcapes.gov.br
The following table highlights key characteristics of different D2 receptor-based reporter systems.
| Receptor System | Key Feature | Effect on cAMP Modulation | Ligand Binding | Reference |
|---|---|---|---|---|
| Wild-type D2R | Endogenous signaling | Modulates cAMP levels | Binds dopamine and [18F]FESP | nih.govcapes.gov.br |
| D2R80A Mutant | Uncoupled from signaling | Eliminated | Binds [18F]FESP, reduced affinity for dopamine | nih.govcapes.gov.brnih.gov |
| D2R194A Mutant | Reduced signaling | Substantially reduced | Enhanced affinity for [18F]FESP | nih.gov |
Imaging Reporter Gene Expression in Living Animals
The process of imaging reporter gene expression using the D2R/[18F]FESP system involves several steps. First, the D2R reporter gene is delivered to the target cells in a living animal, often using a viral vector such as an adenovirus. nih.govcapes.gov.br These genetically modified cells then transcribe and translate the D2R gene, leading to the expression of D2R proteins on their surface.
Following systemic administration, [18F]FESP circulates throughout the body and binds to the expressed D2R proteins. nih.govcapes.gov.br The resulting accumulation of radioactivity in the target tissues can be detected and quantified noninvasively using PET. snmjournals.org Studies have demonstrated a strong correlation between the PET signal from [18F]FESP and the level of D2R gene expression, as confirmed by in vitro assays of D2R levels and mRNA analysis. snmjournals.orgresearchgate.net
This technique has been successfully used to image reporter gene expression in various contexts, including in tumor xenografts and following adenoviral delivery to the liver. nih.govcapes.gov.br For example, in mice with varying levels of hepatic D2R expression, the in vivo retention of [18F] measured by PET was directly proportional to the amount of hepatic [18F]FESP determined by post-mortem well counting and to the levels of D2R-dependent [3H]spiperone binding. researchgate.net This demonstrates the quantitative nature of this imaging approach. snmjournals.org
Furthermore, the D2R/[18F]FESP system has been used in dual-reporter gene imaging studies. For instance, the expression of both the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) and D2R reporter genes has been imaged in the same animal using their respective radiotracers, [18F]FPCV and [18F]FESP. snmjournals.org This allows for the simultaneous monitoring of two different biological processes.
In Vivo Metabolic Stability and Biodistribution in Non-Human Species
The metabolic stability and biodistribution of a radiotracer are critical determinants of its suitability for in vivo imaging. mdpi.com Extensive studies have been conducted on [18F]FESP in various non-human species to characterize these properties. nih.gov
Organ Distribution and Clearance Kinetics in Preclinical Species
The preclinical evaluation of [18F]this compound ([18F]FESP) in various animal models has provided significant insights into its organ distribution and clearance patterns. These studies are crucial for understanding the tracer's behavior in a living system, particularly its targeting of dopamine D2 and serotonin 5-HT2 receptors, and its elimination from the body.
Rodent Models (Rats and Mice)
In vivo studies in rodents have demonstrated a characteristic distribution pattern for [18F]FESP. Following intravenous administration in rats, the tracer exhibits specific accumulation in brain regions rich in dopamine D2 receptors. nih.gov Biochemical analysis of rat brains revealed that approximately 90% of the radioactivity in the striatum corresponds to the unchanged parent compound for up to 4 hours post-injection. nih.govnih.gov In contrast, regions with lower D2 receptor density, such as the cerebellum, show significantly less accumulation. nih.gov
Non-Human Primate Models
Studies in non-human primates, including Macaca nemestrina monkeys and baboons, have corroborated and extended the findings from rodent models. nih.govnih.gov Positron Emission Tomography (PET) scans in monkeys show a distinct and specific accumulation of radioactivity in the striatum, an area with a high concentration of dopamine D2 receptors. nih.gov In contrast, radioactivity in the frontal cortex (rich in serotonin receptors) begins to decline after 20 minutes, and it clears more rapidly from the cerebellum, which is often used as a reference region for non-specific binding. nih.gov
The peripheral metabolism in monkeys is less extensive than in rats. nih.gov The clearance of [18F]FESP from arterial plasma is rapid, decreasing to 25% of the initial value at 1 hour and to 8% at 4 hours post-injection. nih.gov
Data from a study in baboons provided specific quantitative values for tracer uptake at 4 hours after injection, highlighting the differential distribution in the brain. nih.gov
Interactive Data Table: Brain Regional Distribution of [18F]FESP in Baboons (4h post-injection)
| Brain Region | Uptake (%ID/cm³) | Primary Receptor Target |
| Striatum | 0.048 nih.gov | Dopamine D2 |
| Frontal Cortex | 0.0088 nih.gov | Serotonin 5-HT2 |
| Cerebellum | 0.0056 nih.gov | Non-specific binding |
This table summarizes the selective uptake of [18F]FESP in different brain regions of the baboon, demonstrating its high specificity for the dopamine D2 receptor-rich striatum.
The specific binding of [18F]FESP in the striatum of non-human primates was shown to be saturable and could be blocked by pretreatment with D1/D2 antagonists like (+)-butaclamol, confirming the receptor-mediated nature of the uptake. nih.gov This differential uptake and clearance profile make [18F]FESP a suitable tracer for the quantitative assessment of dopamine D2 receptor sites using PET. nih.gov
V. Advancements in Receptor Pharmacology and Imaging Methodologies Utilizing 3 N 2 Fluoroethyl Spiperone
Refinement of Quantitative PET Methodologies for Receptor Studies
The use of [18F]FESP has been instrumental in the development and refinement of quantitative PET methodologies aimed at accurately measuring receptor densities and binding kinetics in the living brain.
The in vivo kinetics of [18F]FESP in the human and monkey brain have been extensively studied to develop and validate kinetic models that can accurately describe its behavior. nih.gov Research has shown that the choice of the kinetic model significantly impacts the reliability of the estimated binding parameters. nih.gov
Various multi-compartment models have been proposed to analyze the dynamic data obtained from PET scans with [18F]FESP. nih.govnih.gov These models account for the transport of the tracer from plasma to tissue, binding to receptors, and dissociation from receptors.
A key finding is that a nonlinear kinetic four-compartment model can be used to quantify striatal D2-dopamine receptor densities (Bmax) and binding kinetics. nih.gov However, the estimated values are sensitive to the specific configuration of the model. nih.gov Simpler models, such as a three-parameter linear model assuming irreversible binding, have also been found to be suitable for tracer studies in the human caudate. nih.gov For shorter duration studies in monkeys, a four-parameter linear model provided a better fit for the striatal kinetics. nih.gov
These modeling efforts have led to the estimation of key kinetic parameters for [18F]FESP binding to D2 receptors. For instance, one study in baboons estimated the ligand-receptor dissociation constant (k4) to be 0.0080 min-1 and the D2-dopamine receptor density (Bmax) to be 37.5 pmol g-1. nih.gov In human studies, the in vivo ligand dissociation constant (kd) was estimated to be approximately 0.0015 /min. nih.gov
A graphical analysis approach has also been shown to provide estimates of the plasma-tissue fractional transport rate constant (K1) and the net uptake constant (K3) that are comparable to those obtained with the three-parameter model. nih.gov These refined models are crucial for obtaining reliable quantitative measures of receptor availability in various neuropsychiatric disorders. nih.govsnmjournals.org
Table 1: Kinetic Models for [18F]FESP PET Studies
| Model Type | Number of Parameters | Applicability | Key Findings | Reference |
|---|---|---|---|---|
| Nonlinear Four-Compartment | 5 | Monkey striatum (partially saturating quantities) | Provides estimates of Bmax and other kinetic parameters, but sensitive to model configuration. | nih.gov |
| Linear Four-Parameter | 4 | Human and monkey caudate/striatum and cerebellum (tracer quantities) | Better fit for shorter duration monkey studies compared to the three-parameter model. | nih.gov |
| Linear Three-Parameter | 3 | Human caudate (tracer quantities, assuming irreversible binding) | Fits human data as well as the four-parameter model. | nih.gov |
The specific activity of a radiotracer, which is the ratio of radioactivity to the mass of the compound, plays a critical role in the kinetics and quantification of receptor binding. radiologykey.com For receptor studies, high specific activity is generally desirable to ensure that the injected tracer occupies only a small fraction of the available receptors, thus minimizing any pharmacological effects and adhering to tracer kinetic principles. radiologykey.com
Studies using [18F]FESP have demonstrated that the accuracy of the estimated Bmax is influenced by both the ligand binding properties and the injected dose of the ligand, which is directly related to specific activity. nih.gov A double-injection technique has been developed to measure dopamine (B1211576) D2-receptor density in monkeys using [18F]FESP with different specific activities. This method, which involves a sequential injection of high and then lower specific activity tracer, allows for the estimation of receptor density from a single study without relying on a reference tissue region.
The development of synthesis methods that yield [18F]FESP with high specific activity has been crucial for its successful application in quantitative PET. nih.gov High specific activity allows for the use of true tracer concentrations, which is essential for the validity of many kinetic models used to quantify receptor parameters. radiologykey.com
Improved Kinetic Models for Receptor Binding Parameter Estimation
Elucidating Neurotransmitter System Interactions
[18F]FESP has also been a valuable tool for investigating the complex interplay between different neurotransmitter systems in the brain.
There is significant interest in the allosteric interactions between dopamine D2 receptors and other receptor systems, particularly the adenosine (B11128) A2A receptors, as they are co-localized in brain regions like the striatum and are implicated in various neurological and psychiatric disorders. frontiersin.orgconsensus.appnih.gov These interactions, where the binding of a ligand to one receptor modulates the function of another, are crucial for understanding the integrated function of neural circuits. nih.gov
While direct PET imaging studies using [18F]FESP to specifically quantify A2A-D2 receptor heteromers are still an emerging area, the principles of such interactions are well-established. nih.govmdpi.com Activation of A2A receptors has been shown to decrease the affinity of D2 receptors for their agonists. mdpi.com This antagonistic interaction is believed to occur within A2A-D2 heteromeric complexes. nih.gov PET studies using D2 receptor ligands like [18F]FESP, in combination with pharmacological challenges using A2A receptor agonists or antagonists, can provide in vivo evidence of these allosteric interactions. researchgate.net Such studies can help to elucidate the biochemical and pharmacological characteristics of these receptor complexes in the living brain. mdpi.com
3-N-(2-Fluoroethyl)spiperone and its parent compound, spiperone (B1681076), exhibit high affinity for both dopamine D2 and serotonin (B10506) 5-HT2 receptors. nih.govresearchgate.net While [18F]FESP has been widely used for imaging D2-like receptors, distinguishing between the D2 and D3 subtypes with this tracer is challenging due to their similar pharmacological profiles and co-localization in certain brain regions. researchgate.net
The development of more selective radioligands for D3 receptors, such as [11C]-(+)-PHNO, has been a major focus in the field to better understand the specific roles of these receptor subtypes in conditions like addiction and Parkinson's disease. While [18F]FESP provides a measure of the combined D2/D3 receptor availability, comparing its binding with that of more D3-selective tracers can help to dissect the relative contributions of each subtype. researchgate.net The binding profile of FESP is nearly identical to that of spiperone, which has a high affinity for D2 receptors. researchgate.net This suggests that PET data obtained with [18F]FESP can be largely interpreted in the context of D2 receptor binding, although the contribution from D3 receptors, particularly in D3-rich regions, cannot be entirely excluded. researchgate.net
Allosteric Interactions with Other Receptor Systems (e.g., Adenosine A2A Receptors)
Design, Synthesis, and Evaluation of Novel Spiperone Analogs
The foundational structure of spiperone has served as a template for the design and synthesis of numerous novel analogs aimed at improving imaging characteristics for PET and SPECT. researchgate.net The goal of these efforts is often to create tracers with higher affinity, greater selectivity for a specific receptor subtype, or improved kinetic properties. researchgate.net
The synthesis of this compound itself was a significant advancement, providing a fluorine-18 (B77423) labeled ligand with favorable properties for PET imaging. nih.gov Further modifications to the spiperone scaffold have been explored. For example, N-substituted analogs of spiperone have been synthesized to investigate the topography of the antagonist binding region of the 5-HT2 receptor and to develop tracers with higher selectivity for D2 receptors. researchgate.net
One approach involves the synthesis of conjugates, such as a DTPA-bis-triazaspirodecanone conjugate of spiperone, for SPECT imaging of D2 receptors. researchgate.net Molecular docking studies of such novel compounds are used to predict their binding affinity and interaction with the receptor. researchgate.net For instance, a designed DTPA conjugate showed high theoretical affinity for the D2 receptor due to interactions with key amino acid residues like Asp114 and Phe389. researchgate.net
The evaluation of these new analogs involves in vitro binding assays to determine their affinity and selectivity for various receptors. Promising candidates are then radiolabeled and evaluated in vivo in animal models to assess their brain uptake, regional distribution, and specific binding. For example, novel spirocyclic piperidine (B6355638) derivatives have been synthesized and evaluated as sigma-1 receptor ligands, demonstrating the versatility of the spirocyclic core of spiperone in designing probes for other targets. researchgate.net Similarly, novel 3,4-dihydroquinolin-2(1H)-one derivatives related to aripiprazole, another D2 receptor ligand, have been designed and synthesized, highlighting the ongoing effort to develop new and improved neuroreceptor imaging agents. mdpi.com
Structure-Activity Relationships for Enhanced Receptor Selectivity
The pharmacological profile of this compound (FESP) is intrinsically linked to its chemical structure, which is a modification of the parent compound, spiperone. Both compounds exhibit high affinity for dopamine D₂ and serotonin 5-HT₂ receptors. nih.govnih.gov The introduction of the N-(2-fluoroethyl) group in FESP results in a binding profile that is remarkably similar to that of spiperone, demonstrating a high affinity for both D₂ and 5-HT₂ receptors, a lower affinity for α1-adrenergic receptors, and negligible interaction with other receptor sites. nih.govnih.gov
Research into the structure-activity relationships (SAR) of spiperone analogs aims to dissociate these high affinities to create ligands with enhanced selectivity for a single receptor subtype. This is crucial for the precise investigation of the distinct physiological and pathological roles of these receptors.
Key findings from SAR studies include:
N-Alkylation: The nature of the substituent at the N-position of the triazaspiro[4.5]decan-4-one core influences receptor affinity. While the 2-fluoroethyl group in FESP maintains a binding profile similar to spiperone, other alkyl substitutions can subtly alter this affinity. nih.govresearchgate.net For instance, the N-methylation of spiperone to create N-methylspiperone was a foundational step in developing radioligands for PET imaging. researchgate.net
Aromatic Substitution: Modifications to the phenyl rings within the spiperone scaffold can dramatically impact receptor affinity and selectivity. A notable example is 3'-Fluorobenzylspiperone, an analog that incorporates a fluorobenzyl group. rndsystems.com This modification results in a ligand with a 2.5-fold greater affinity for the D₂ receptor and a 12-fold lower affinity for the 5-HT₂ receptor when compared to spiperone. rndsystems.com This demonstrates that targeted substitutions can successfully enhance selectivity for the dopamine D₂ receptor over the serotonin 5-HT₂ receptor.
The table below summarizes the binding affinities of FESP and related compounds, illustrating the effects of structural modifications on receptor selectivity.
| Compound | D₂ Receptor Ki (nM) | 5-HT₂ Receptor Ki (nM) | α₁-Adrenergic Receptor Ki (nM) | Selectivity Profile |
| Spiperone | 0.06 | High Affinity nih.gov | Low Affinity nih.gov | High affinity for D₂ and 5-HT₂ receptors. |
| This compound (FESP) | 0.44 nih.gov | 0.57 nih.gov | 23 nih.gov | High affinity for D₂ and 5-HT₂ receptors, similar to spiperone. nih.govnih.gov |
| 3'-Fluorobenzylspiperone | 0.023 rndsystems.com | Lower affinity than spiperone (12-fold) rndsystems.com | Not Reported | Very potent and selective for the D₂ receptor over the 5-HT₂ receptor. rndsystems.com |
Table 1: Comparative in vitro binding affinities of this compound and related analogs for neurotransmitter receptors.
Optimization of Analogs for Imaging Properties
A primary application of this compound is its use as a radiotracer for Positron Emission Tomography (PET), a powerful in vivo imaging technique. radiopaedia.org For this purpose, the compound is labeled with the positron-emitting isotope fluorine-18 to create [¹⁸F]this compound, commonly abbreviated as [¹⁸F]FESP. nih.gov The optimization of spiperone analogs for imaging involves several key criteria:
High Receptor Affinity and Selectivity: The radiotracer must retain high affinity for the target receptor to ensure a strong signal. [¹⁸F]FESP binds with high affinity to both D₂ and 5-HT₂ receptors, allowing for the visualization of these sites in the brain. nih.gov
Appropriate Lipophilicity: The compound must be able to cross the blood-brain barrier to reach its targets in the central nervous system. The structural properties of FESP allow for this penetration.
Radiolabeling Feasibility: The synthesis of the radiolabeled compound must be efficient and produce a high specific activity, meaning a high ratio of the radioactive form to the non-radioactive form. This is essential to minimize the administered chemical dose while achieving a clear imaging signal. The synthesis of no-carrier-added [¹⁸F]FESP has been well-established. researchgate.net
In Vivo Stability: The radiotracer should be metabolically stable enough to allow for imaging over a practical timeframe.
[¹⁸F]FESP has been extensively used in human and non-human primate studies to image the density and distribution of D₂ receptors, which are concentrated in the striatum, and 5-HT₂ receptors, which are more abundant in cortical regions. nih.govaacrjournals.orgjci.org This allows for the investigation of neuropsychiatric disorders where these receptor systems are implicated, such as Parkinson's disease and schizophrenia. nih.govontosight.ai
Beyond [¹⁸F]FESP, other spiperone analogs have been developed and optimized for PET imaging, often using different radioisotopes like carbon-11.
| Radiotracer | Isotope | Target Receptors | Key Imaging Application |
| [¹⁸F]FESP | Fluorine-18 | D₂, 5-HT₂ nih.gov | Imaging D₂ and 5-HT₂ receptor densities in the brain. nih.gov Used as a reporter probe for D₂ receptor transgene expression. nih.gov |
| [¹¹C]N-methylspiperone | Carbon-11 | D₂, 5-HT₂ researchgate.net | One of the first radiotracers used for human dopamine receptor PET imaging. researchgate.net |
Table 2: Optimized spiperone analogs for Positron Emission Tomography (PET) imaging.
The continued optimization of these and other analogs focuses on developing tracers with even higher selectivity for specific receptor subtypes (e.g., D₂ vs. D₃) and improved kinetic properties for more accurate quantification of receptor densities in living subjects.
Vi. Future Research Directions
Exploration of Emerging Applications in Preclinical Neuroscience
Future preclinical research is poised to leverage [18F]FESP in novel ways. A significant area of exploration is its use as a reporter probe for imaging transgene expression in animal models. nih.govnih.gov This application is crucial for monitoring the location, magnitude, and duration of gene expression in gene therapy studies, particularly for neurological disorders. aacrjournals.org For instance, the human dopamine (B1211576) D2 receptor (hD2R) gene is a promising reporter gene, and [18F]FESP is an established radiolabeled probe for imaging its expression. aacrjournals.org This combination allows for the noninvasive assessment of gene transduction efficiency and the functional status of the expressed receptors. aacrjournals.orgsnmjournals.org
Furthermore, there is potential for [18F]FESP to be used in multimodality imaging strategies. thno.org Combining PET imaging with [18F]FESP with other imaging techniques, such as magnetic resonance imaging (MRI), could provide complementary anatomical and functional information, offering a more comprehensive understanding of complex biological processes in preclinical models of diseases like Parkinson's disease, Alzheimer's disease, and schizophrenia. nih.govnih.gov
Continuous Innovation in Radiotracer Development and Application Methodologies
Methodological advancements also extend to the quantitative analysis of [18F]FESP PET data. While striatal-to-cerebellum ratios and kinetic modeling are standard analytical parameters, future studies may explore more sophisticated modeling techniques to improve the accuracy of receptor density quantification. nih.gov This includes refining models to better account for peripheral metabolism of the tracer and its influence on brain uptake and binding. nih.gov
Comparative Studies with Other Established and Novel Neuroreceptor Radioligands
The landscape of neuroreceptor radioligands is continually evolving. Comparative studies are essential to delineate the specific advantages and limitations of [18F]FESP relative to other tracers. Spiperone (B1681076) and its analog, 3-N-(2-fluoroethyl)spiperone (FESP), exhibit a high affinity for both dopamine D2 and serotonin (B10506) 5-HT2 receptors. researchgate.netnih.gov This dual-receptor binding profile is a key characteristic that distinguishes it from more selective ligands.
For example, while [18F]FESP has been a workhorse for D2 receptor imaging, other radioligands like [11C]raclopride and various derivatives of spiperone, such as [11C]N-methylspiperone, have also been extensively used. radiologykey.com Comparative studies help researchers select the most appropriate tracer for their specific research question. For instance, the irreversible or near-irreversible binding of spiperone derivatives like [18F]FESP can be a limitation for quantitative studies, as receptor binding may be influenced by radiotracer delivery. radiologykey.com
Future comparative research should include not only established radioligands but also novel tracers targeting dopamine and serotonin receptor subtypes with higher selectivity or different binding kinetics. researchgate.net The development of agonist radioligands for the high-affinity state of the D2/D3 receptor, such as [11C]-(+)-PHNO, presents another avenue for comparison, as these tracers may be more sensitive to changes in endogenous dopamine levels. radiologykey.com Such studies will be instrumental in refining our understanding of neurotransmitter systems in both healthy and diseased states.
Q & A
Q. What strategies mitigate ligand-induced receptor internalization during prolonged PET imaging sessions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
